2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride
CAS No.: 1909347-74-5
Cat. No.: VC4675195
Molecular Formula: C5H12ClNO2S
Molecular Weight: 185.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909347-74-5 |
---|---|
Molecular Formula | C5H12ClNO2S |
Molecular Weight | 185.67 |
IUPAC Name | 2-cyclopropylsulfonylethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H |
Standard InChI Key | GSTGOXFDJIFWPZ-UHFFFAOYSA-N |
SMILES | C1CC1S(=O)(=O)CCN.Cl |
Introduction
Structural and Molecular Characteristics
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride (CAS: 1909347-74-5) is a sulfonamide-derived amine salt characterized by a cyclopropane ring linked to a sulfonyl group and an ethylamine backbone, with a hydrochloride counterion. Its molecular formula is C₅H₁₁NO₂S·HCl, yielding a molecular weight of 185.67 g/mol . The SMILES notation (C1CC1S(=O)(=O)CCN) and InChI key (GSTGOXFDJIFWPZ-UHFFFAOYSA-N) confirm the connectivity: a cyclopropane (C1CC1) bonded to a sulfonyl group (S(=O)(=O)) and an ethylamine chain (CCN) .
Predicted Physicochemical Properties
Collision cross-section (CCS) data for various adducts, calculated via mass spectrometry, provide insights into its gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 150.05834 | 133.1 |
[M+Na]⁺ | 172.04028 | 143.0 |
[M-H]⁻ | 148.04378 | 140.0 |
These values are critical for analytical identification in complex matrices.
Synthetic Pathways
Key Precursors and Reactions
The compound is synthesized via sulfonylation of ethylamine derivatives. A plausible route involves:
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Cyclopropanesulfonyl chloride (CAS: 15872-41-0) as the sulfonylating agent .
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Reaction with 2-aminoethan-1-ol under basic conditions to form the sulfonamide intermediate.
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Protonation with hydrochloric acid to yield the hydrochloride salt .
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Step 1: Cyclopropanesulfonyl chloride (15 g, 0.11 mol) is added dropwise to ammonia-saturated tetrahydrofuran (THF) at 0°C.
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Step 2: The mixture warms to room temperature, stirred for 17 h, and filtered through silica gel.
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Step 3: The filtrate is concentrated, and the free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (yield: 89%) .
Optimization Challenges
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Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions (0–40°C) to prevent ring-opening .
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Purification: Recrystallization from ethyl acetate/hexane mixtures enhances purity (>95%) .
Hazard Statement | Precautionary Measure |
---|---|
H315, H319, H335 | P261, P305+P351+P338, P405 |
The compound causes skin/eye irritation and respiratory discomfort, mandating use of PPE (gloves, goggles) and fume hoods .
Applications in Pharmaceutical Research
Role in Drug Discovery
Cyclopropane sulfonamides are pivotal in medicinal chemistry due to their:
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Metabolic Stability: The cyclopropane ring resists oxidative degradation .
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Bioisosteric Potential: Mimics aromatic groups while reducing molecular weight .
Case Study: In antimalarial research, analogous cyclopropane sulfonamides inhibit Plasmodium kinases (e.g., PfCLK3), demonstrating IC₅₀ values <100 nM .
Emerging Therapeutic Targets
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Kinase Inhibitors: The sulfonamide group chelates ATP-binding pockets .
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Antibacterial Agents: Cyclopropane derivatives disrupt bacterial cell wall synthesis .
Comparative Analysis with Analogues
Structural Analogues
Compound | Key Difference | Activity |
---|---|---|
2-(Cyclopentylsulfanyl)ethylamine | Larger ring (cyclopentane) | Reduced metabolic stability |
1-Cyclopropylethylamine HCl | Lack of sulfonyl group | Lower kinase affinity |
The sulfonyl group in the target compound enhances hydrogen-bonding capacity, improving target engagement .
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